molecular formula C21H19BrN2O2S B5420669 (E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile

Cat. No.: B5420669
M. Wt: 443.4 g/mol
InChI Key: CKZARVJVIDPNRD-OVCLIPMQSA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a bromo-methoxy-phenyl group, and a prop-2-enenitrile moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the bromo-methoxy-phenyl group, and the final coupling with the prop-2-enenitrile moiety. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary based on the desired transformation, typically involving controlled temperatures and solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways and developing new diagnostic agents.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure can be exploited to design new therapeutic agents targeting specific diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical versatility allows for the creation of materials with enhanced properties, including improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and other functional groups within the molecule can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-4-methoxyphenyl]prop-2-enenitrile
  • (E)-2-(1,3-benzothiazol-2-yl)-3-[3-chloro-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile
  • (E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxyphenyl]prop-2-enenitrile

Uniqueness

What sets (E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for innovation and discovery.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2S/c1-13(2)12-26-20-16(22)9-14(10-18(20)25-3)8-15(11-23)21-24-17-6-4-5-7-19(17)27-21/h4-10,13H,12H2,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZARVJVIDPNRD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)C=C(C#N)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1Br)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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